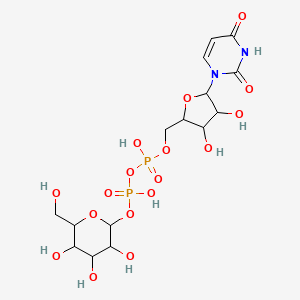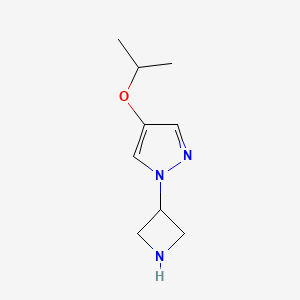
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester
Vue d'ensemble
Description
Uridine 5’-diphosphoglucose-[glucose-1-3H]: is a nucleotide sugar that plays a crucial role in the metabolism of carbohydrates. It is involved in glycosyltransferase reactions, where it acts as a glucose donor. This compound is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uridine 5’-diphosphoglucose-[glucose-1-3H] can be synthesized through enzymatic methods. One common approach involves the use of uridine diphosphate glucose dehydrogenase, which catalyzes the oxidation of uridine diphosphate glucose to uridine diphosphate glucuronic acid . Another method involves the use of uridine diphosphate galactose-4-epimerase, which converts uridine diphosphate galactose to uridine diphosphate glucose .
Industrial Production Methods: Industrial production of uridine 5’-diphosphoglucose-[glucose-1-3H] often involves microbial fermentation. For example, Escherichia coli can be genetically engineered to overexpress the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine 5’-diphosphoglucose-[glucose-1-3H] undergoes various chemical reactions, including glycosylation, oxidation, and epimerization.
Common Reagents and Conditions:
Glycosylation: This reaction typically involves glycosyltransferases, which transfer the glucose moiety to acceptor molecules such as proteins or lipids.
Oxidation: Uridine diphosphate glucose dehydrogenase catalyzes the oxidation of uridine diphosphate glucose to uridine diphosphate glucuronic acid.
Epimerization: Uridine diphosphate galactose-4-epimerase catalyzes the conversion of uridine diphosphate galactose to uridine diphosphate glucose
Major Products:
Glycogen: Formed through the action of glycogen synthase.
Glycoproteins and Glycolipids: Formed through glycosylation reactions.
Applications De Recherche Scientifique
Uridine 5’-diphosphoglucose-[glucose-1-3H] has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosyltransferase activity.
Biology: Plays a role in the biosynthesis of glycogen and glycoproteins, making it essential for cellular metabolism studies.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Used in the production of bioactive compounds and as a precursor for the synthesis of complex carbohydrates .
Mécanisme D'action
Uridine 5’-diphosphoglucose-[glucose-1-3H] acts as a glucose donor in glycosyltransferase reactions. It binds to the active site of the enzyme, where the glucose moiety is transferred to an acceptor molecule. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound also acts as an agonist to the purinergic receptor P2Y14, which is involved in the activation of dendritic cells and glial cells .
Comparaison Avec Des Composés Similaires
Uridine diphosphate galactose: Similar in structure but differs in the sugar moiety.
Uridine diphosphate glucuronic acid: Formed through the oxidation of uridine diphosphate glucose.
Uridine diphosphate N-acetylglucosamine: Another nucleotide sugar involved in glycosylation reactions .
Uniqueness: Uridine 5’-diphosphoglucose-[glucose-1-3H] is unique due to its specific role as a glucose donor in glycosyltransferase reactions. Its ability to act as an agonist to the P2Y14 receptor also distinguishes it from other nucleotide sugars .
Propriétés
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861791 | |
| Record name | UDP-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16414-46-3 | |
| Record name | UDP-Hexose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16414-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UDP-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)

![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)

![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)




